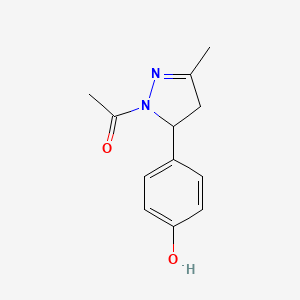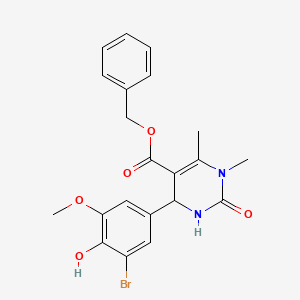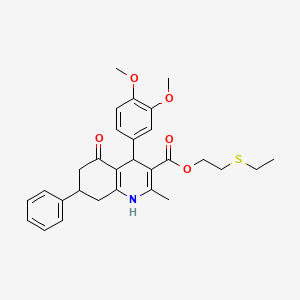![molecular formula C18H21N3OS B5068623 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol](/img/structure/B5068623.png)
2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the thiadiazole family and has been studied for its ability to act as a potential therapeutic agent in various diseases.
Mechanism of Action
The exact mechanism of action of 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol is not fully understood. However, it is believed to act through various pathways such as the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and physiological effects:
Studies have shown that 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol can exert various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various disease models. It has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol in lab experiments include its potential as a therapeutic agent in various diseases and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol include further studies on its potential as an anticancer agent, its mechanism of action, and its potential as a therapeutic agent in various diseases. Other potential areas of research include its use in drug delivery systems and its potential as a scaffold for the development of new therapeutic agents.
In conclusion, 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various diseases and its mechanism of action.
Synthesis Methods
The synthesis of 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol involves the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 4-hydroxybenzaldehyde in the presence of sodium hydroxide to yield the final product. The purity and yield of the compound can be improved through various purification techniques such as column chromatography.
Scientific Research Applications
2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol has been studied extensively for its potential pharmacological properties. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-[2-[4-(diethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-3-21(4-2)14-11-9-13(10-12-14)17-19-20-18(23-17)15-7-5-6-8-16(15)22/h5-12,17,19,22H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEYFFFXSJRKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5068542.png)
![2-{[(5-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5068548.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5068554.png)

![3-[4-(heptyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5068566.png)
![1-(cyclopropylcarbonyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5068582.png)

![2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5068602.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5068614.png)

![3,5-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5068636.png)
